8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride is a chemical compound characterized by its spirocyclic structure, which includes two interconnected rings. Its molecular formula is with a molecular weight of approximately 230.35 g/mol. This compound is classified as a spirocyclic amine and is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
The compound is derived from the broader category of diazaspiro compounds, which are known for their unique structural properties and biological activities. 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide detailed specifications and synthesis methods for researchers.
The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride typically involves several key steps:
Industrial synthesis may optimize these methods for scalability, utilizing continuous flow reactors and automated systems to ensure high yield and purity .
8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions:
These reactions are typically performed in organic solvents like dichloromethane or ethanol under controlled temperatures.
The mechanism of action for 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets within biological systems. Notably, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptotic cell death pathways. This inhibition modulates cellular responses to stress and apoptosis .
The physical properties of 8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride include:
Chemical properties include:
8-Benzyl-2,8-diazaspiro[4.5]decane dihydrochloride has several applications in scientific research:
The synthesis of the 2,8-diazaspiro[4.5]decane scaffold—the core structure preceding benzylation to yield 8-benzyl-2,8-diazaspiro[4.5]decane—relies on strategic cyclization techniques. A prominent approach involves intramolecular reductive amination between keto-amines, where a ketone-containing piperidine precursor undergoes acid-catalyzed cyclization in the presence of reducing agents like sodium cyanoborohydride. This method typically achieves moderate yields (45-65%) but requires precise pH control to minimize iminium ion polymerization [1].
Alternative pathways employ spirocyclization via activated esters. For example, N-protected 4-piperidinone derivatives react with α,ω-dihaloalkanes under basic conditions (potassium carbonate in acetonitrile), forming the spirocyclic system through nucleophilic displacement. This method benefits from scalability (multi-gram production) and yields exceeding 70% [4]. For enantiomerically pure intermediates, chiral auxiliaries like tert-butanesulfinamide enable asymmetric synthesis. Ketimines derived from 4-piperidinone undergo diastereoselective nucleophilic addition (e.g., Grignard reagents), followed by deprotection and cyclization to yield spirocyclic amines with >90% ee .
Table 1: Synthesis Routes for 2,8-Diazaspiro[4.5]decane Scaffolds
Method | Reagents/Conditions | Yield (%) | Diastereoselectivity |
---|---|---|---|
Intramolecular Reductive Amination | NaBH₃CN, AcOH, MeOH, 25°C, 12h | 58 | N/A |
Spirocyclization | 1,4-Dibromobutane, K₂CO₃, CH₃CN, 80°C | 73 | N/A |
Asymmetric Sulfinimine Route | (R)-tert-Butanesulfinamide, Ti(OEt)₄, THF | 68 | 95% de |
Benzylation of the secondary amine in 2,8-diazaspiro[4.5]decane is critical for accessing the target compound. Direct N-alkylation using benzyl halides (e.g., benzyl chloride or bromide) in inert solvents (tetrahydrofuran or dimethylformamide) with inorganic bases (cesium carbonate) remains the most efficient method. Optimization studies reveal that stoichiometric excesses of benzyl bromide (1.5–2.0 equivalents) at 60°C elevate yields to 80–85% by minimizing dialkylation byproducts [5].
Reductive amination offers an alternative for acid-sensitive derivatives, where benzaldehyde condenses with the spirocyclic amine under titanium(IV) isopropoxide catalysis, followed by reduction with sodium borohydride. Though lower yielding (65–70%) than direct alkylation, this method avoids halogenated intermediates [3]. Crucially, the steric profile of the diazaspiro[4.5]decane scaffold (notably the tertiary sp³-hybridized carbon) impedes benzylation at the adjacent nitrogen, ensuring regioselectivity toward the N⁸ position [1].
Table 2: Benzylation Efficiency Comparison
Strategy | Conditions | Yield (%) | Regioselectivity (N⁸ vs. N²) |
---|---|---|---|
Direct Alkylation | BnBr, Cs₂CO₃, DMF, 60°C, 8h | 82 | >99:1 |
Reductive Amination | BnCHO, Ti(OiPr)₄, NaBH₄, MeOH, 25°C | 68 | >99:1 |
Phase-Transfer Catalysis | BnBr, Aliquat 336, NaOH(aq), Toluene | 75 | 98:2 |
Conversion of the free base 8-benzyl-2,8-diazaspiro[4.5]decane to its dihydrochloride salt enhances stability, crystallinity, and aqueous solubility. Acid selection profoundly impacts salt purity: Hydrochloric acid (2.0–2.2 equivalents in isopropanol) achieves near-quantitative protonation, while weaker acids (e.g., acetic acid) yield hygroscopic solids unsuitable for storage [3].
Solvent optimization prevents chloride displacement or decomposition. Polar protic solvents (ethanol, isopropanol) enable exothermic protonation at 0–5°C, minimizing degradation. Post-reaction, controlled antisolvent addition (diethyl ether or methyl tert-butyl ether) precipitates the dihydrochloride as a microcrystalline solid. X-ray diffraction analyses confirm that the crystal lattice stability arises from bidirectional hydrogen-bonding networks: The protonated N⁸⁺–H and N²⁺–H groups form Cl⁻···H–N contacts (2.8–3.0 Å), while hydrophobic benzyl groups stack perpendicularly, enhancing lattice energy [3].
Counterion stoichiometry requires rigorous validation. Titration with 0.1M HCl (potentiometric endpoint detection) confirms two equivalence points, ensuring complete di-salt formation. Impurities from mono-hydrochloride byproducts (<5%) are eliminated via recrystallization from ethanol/acetone (1:3), yielding pharmaceutical-grade material (>99.5% purity by HPLC) .
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2